molecular formula C21H22BrN3O2 B2880588 N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-82-8

N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2880588
CAS No.: 421575-82-8
M. Wt: 428.33
InChI Key: IDALMECQXWUHPW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered pyrimidine ring with two nitrogen atoms and substituents at key positions. The structure includes:

  • 4-Bromophenyl amide group at position 5: This electron-withdrawing substituent enhances stability and influences intermolecular interactions.
  • 2-Oxo group: Participates in hydrogen bonding, critical for molecular recognition.
  • 4-[4-(Propan-2-yl)phenyl]: An isopropyl-substituted phenyl group at position 4, contributing to lipophilicity and membrane permeability.

Tetrahydropyrimidine derivatives are explored for antimicrobial, antiviral, and enzyme inhibitory activities . The unique combination of bromine and isopropyl substituents in this compound distinguishes it from analogues.

Properties

IUPAC Name

N-(4-bromophenyl)-6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c1-12(2)14-4-6-15(7-5-14)19-18(13(3)23-21(27)25-19)20(26)24-17-10-8-16(22)9-11-17/h4-12,19H,1-3H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDALMECQXWUHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then reacted with 2-cyanothioacetamide to form the pyrimidine ring . The final product is obtained after purification and characterization using techniques such as NMR, IR, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains as well as cancer cell lines.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a molecular probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids or interfere with other essential cellular processes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Electronic Effects

The table below compares key structural features and biological activities of the target compound with similar derivatives:

Compound Name / Reference Amide Substituent (Position 5) Position 4 Substituent Position 2 Functional Group Key Biological Activity
Target Compound 4-Bromophenyl 4-(Propan-2-yl)phenyl Oxo Not reported (hypothesized antimicrobial)
N-(4-Methoxyphenyl) analogue 4-Methoxyphenyl 4-Methylphenyl Oxo Not specified
N-(2-Methoxyphenyl) analogue 2-Methoxyphenyl 4-Methylphenyl Oxo Not specified
N-[2-Chloro-4-(trifluoromethyl)phenyl] thioxo analogue 2-Chloro-4-(trifluoromethyl)phenyl Substituted phenyl Thioxo Antimicrobial
3-Hydroxy-2,4-dioxo derivatives Varied (e.g., 4-trifluoromethylphenyl) - Dioxo + Hydroxy Anti-HIV RNase H
Key Observations:
  • Electron-withdrawing vs. electron-donating groups : The target’s 4-bromophenyl group (electron-withdrawing) may enhance metabolic stability compared to methoxy groups (electron-donating) in .
  • Thioxo vs. The target’s oxo group may exhibit weaker electrophilic character.

Biological Activity

N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring fused with various functional groups. Its IUPAC name reflects its structural complexity, which includes a bromophenyl group and a propan-2-ylphenyl moiety. The molecular formula is C20H26BrN3O2C_{20}H_{26}BrN_3O_2.

PropertyValue
Molecular FormulaC20H26BrN3O2C_{20}H_{26}BrN_3O_2
Molecular Weight424.35 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of similar tetrahydropyrimidine derivatives. For instance, compounds with similar structures showed significant inhibition of lipid peroxidation and free radical scavenging activities comparable to ascorbic acid . The presence of electron-donating groups in the structure enhances antioxidant capacity by increasing hydrogen donor ability.

Anticancer Properties

Research indicates that tetrahydropyrimidine derivatives exhibit anticancer activities through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : The compound has been investigated for its ability to inhibit the growth of various cancer cell lines. Studies reveal that structural modifications can enhance cytotoxicity against specific cancer types .
  • Mechanism of Action : It is suggested that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidines is significantly influenced by their structural components:

  • Bromophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Propan-2-ylphenyl Moiety : Contributes to the overall stability and bioavailability of the compound.
  • Carbonyl Functionality : Plays a critical role in interactions with enzyme active sites.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer efficacy of various tetrahydropyrimidine derivatives, including our compound of interest. Results indicated a dose-dependent inhibition of cancer cell proliferation in vitro, with IC50 values significantly lower than those observed for standard chemotherapeutics .

Study 2: Antioxidant Mechanism Investigation

In another study focusing on antioxidant properties, docking studies revealed that the compound effectively interacts with Keap1 protein, leading to Nrf2 activation. This pathway is crucial for cellular defense against oxidative stress .

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